molecular formula C25H26N4O3 B2583106 Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate CAS No. 1396882-42-0

Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate

Cat. No.: B2583106
CAS No.: 1396882-42-0
M. Wt: 430.508
InChI Key: NFLYDBHBXUEXRY-UHFFFAOYSA-N
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Description

Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate is a synthetic organic compound characterized by a methyl benzoate core substituted at the ortho-position with a pyridazine-3-carboxamido group. The pyridazine ring is further functionalized at the 6-position with a 4-benzylpiperidin-1-yl moiety.

Properties

IUPAC Name

methyl 2-[[6-(4-benzylpiperidin-1-yl)pyridazine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-32-25(31)20-9-5-6-10-21(20)26-24(30)22-11-12-23(28-27-22)29-15-13-19(14-16-29)17-18-7-3-2-4-8-18/h2-12,19H,13-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLYDBHBXUEXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group is introduced via nucleophilic substitution reactions, often using benzyl chloride and piperidine as starting materials.

    Amidation Reaction: The carboxylic acid group on the pyridazine ring is converted to an amide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridazine or benzylpiperidine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that derivatives of compounds containing the benzylpiperidine structure exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that similar compounds can have IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells, suggesting potential for further development in oncology treatments.

2. Neuroprotective Effects
The compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Some studies suggest that benzylpiperidine derivatives modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease.

3. Receptor Antagonism
Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate may function as an antagonist for specific chemokine receptors, particularly CCR3, which is involved in inflammatory responses and cancer metastasis. In vitro studies have demonstrated its ability to inhibit eotaxin-induced calcium mobilization in human eosinophils, indicating its potential role in managing allergic and inflammatory conditions.

Case Study 1: Antiproliferative Effects

A study conducted on the antiproliferative effects of related benzylpiperidine derivatives found that these compounds significantly inhibited the growth of various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of this class of compounds in cancer treatment .

Case Study 2: Neuroprotection in Animal Models

In preclinical models of neurodegeneration, compounds similar to this compound showed promising results in improving cognitive function and reducing neuroinflammation. These findings suggest that the compound may be effective in modulating neuroprotective pathways and warrant further investigation .

Mechanism of Action

The mechanism of action of Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyridazine ring can engage in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize the unique features of Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate, a comparative analysis with structurally related compounds is presented below. Key differences in substituents, ester groups, and heterocyclic systems are highlighted (Table 1), followed by a discussion of their implications.

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Substituents on Heterocycle Ester Group Primary Application/Inference
Target Compound Methyl benzoate 6-(4-Benzylpiperidin-1-yl)pyridazine Methyl Pharmaceutical (CNS-targeted)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl benzoate Pyridazin-3-yl (phenethylamino linker) Ethyl Research chemical (receptor studies)
Triflusulfuron-methyl Methyl benzoate Triazine with sulfonylurea Methyl Herbicide (ALS inhibitor)
Diclofop-methyl Methyl benzoate Dichlorophenoxyphenoxypropanoate Methyl Herbicide (ACCase inhibitor)

Substituent Heterocycles and Pharmacological Implications

  • Benzylpiperidine vs. Pyridazine/Isoxazole: The target compound’s 4-benzylpiperidin-1-yl group on pyridazine distinguishes it from analogs like I-6230 (pyridazin-3-yl) or I-6273 (methylisoxazol-5-yl) . Benzylpiperidine derivatives are known for enhanced lipophilicity and blood-brain barrier penetration, suggesting CNS activity. In contrast, pyridazine or isoxazole substituents (as in I-6230 and I-6273) may favor peripheral target engagement due to reduced membrane permeability .
  • Carboxamido Linker vs. Phenethylamino/Phenoxy: The carboxamido bridge in the target compound contrasts with the phenethylamino (I-6230) or phenoxy (diclofop-methyl) linkers in analogs.

Ester Group Variations

  • Methyl vs. Ethyl Esters : The target compound’s methyl ester may confer faster hydrolysis rates compared to ethyl esters (e.g., I-6230), influencing bioavailability. Methyl esters are more prone to enzymatic cleavage, which could be advantageous for prodrug designs requiring rapid activation .

Research Findings and Inferences

Metabolic Stability : The methyl ester and carboxamido linker in the target compound likely improve metabolic stability relative to ethyl ester analogs (e.g., I-6230) .

CNS Penetration Potential: The 4-benzylpiperidin-1-yl group suggests enhanced CNS activity, a hypothesis supported by the prevalence of similar substituents in neuropharmacological agents .

Lack of Herbicidal Activity: Unlike sulfonylurea or phenoxypropionate derivatives , the target compound’s structure lacks functional groups associated with plant enzyme inhibition, precluding herbicidal use.

Biological Activity

Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₁N₅O₂
  • Molecular Weight : 363.4 g/mol
  • CAS Number : 1396785-49-1
  • Key Functional Groups : Contains a pyridazine ring, a benzylpiperidine moiety, and a carboxamide group.

The structural characteristics of this compound suggest interactions with various biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. The compound is believed to modulate pathways related to neuropharmacology, particularly through:

  • Receptor Interaction : The benzylpiperidine moiety may interact with dopamine and serotonin receptors, influencing mood and cognition.
  • Enzyme Inhibition : Potential inhibition of monoamine oxidases (MAOs) has been noted, which could enhance monoamine levels in the brain, thereby affecting mood disorders.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro Studies : Compounds derived from piperidine and pyridazine derivatives have shown IC₅₀ values ranging from 0.2 µM to 5.85 µM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
CompoundCell LineIC₅₀ Value (µM)
Compound AMCF-70.55
Compound BA5493.0
Methyl 2-(...)MCF-7TBD

Neuropharmacological Effects

The compound's structure suggests potential applications in treating neurological disorders:

  • Antidepressant Activity : By inhibiting MAOs, it may help alleviate symptoms of depression by increasing serotonin and norepinephrine levels.

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized a series of pyridazine derivatives and tested their efficacy against cancer cell lines. One derivative exhibited an IC₅₀ value comparable to established chemotherapeutic agents like doxorubicin .
  • Neuropharmacological Evaluation :
    • A study evaluated the effects of similar compounds on animal models of depression, showing significant improvement in behavioral tests indicative of antidepressant effects .

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